![molecular formula C15H11ClN2O2 B2643620 N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-35-3](/img/structure/B2643620.png)
N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as GW 501516, is a synthetic drug that acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases due to its ability to increase fatty acid oxidation and improve insulin sensitivity. However, it has also gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and reduce recovery time.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
The synthesis and pharmacological potential of N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide derivatives have been explored in several studies. For instance, Thomas et al. (2016) detailed the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides, revealing antidepressant and nootropic activities. Compounds with specific substitutions demonstrated high activity, suggesting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).
Electronic Properties and Structural Analysis
Gallagher et al. (2022) investigated the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, providing insights into their physicochemical characteristics and hydrogen bonding modes. This study contributes to understanding the molecular interaction environments, which is crucial for developing new compounds with desired properties (J. Gallagher, Niall Hehir, P. Mocilac, Chloé Violin, B. O'connor, E. Aubert, Enrique Espinosa, B. Guillot, & C. Jelsch, 2022).
Interaction with CB1 Cannabinoid Receptor
Research by Shim et al. (2002) focused on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, offering a pharmacophore model for CB1 receptor ligands. This study provides a foundational understanding of the steric and electrostatic interactions crucial for binding to the CB1 receptor, which may inform the design of new therapeutic agents (J. Shim, W. Welsh, E. Cartier, J. Edwards, & A. Howlett, 2002).
Synthesis and Characterization of Polyamides
Choi and Jung (2004) described the synthesis and characterization of new aromatic polyamides incorporating N,N′-Di(4-n-alkylphenyl)benzodiimide units, highlighting enhanced thermal stability and excellent solubility. This work underscores the role of N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide derivatives in developing materials with improved performance (K. Choi & J. Jung, 2004).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-6-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-2-4-10(11)16/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIVWJAXLJRHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.